c-ABL-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

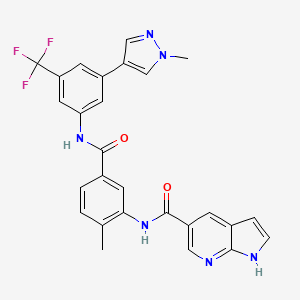

C27H21F3N6O2 |

|---|---|

Molecular Weight |

518.5 g/mol |

IUPAC Name |

N-[2-methyl-5-[[3-(1-methylpyrazol-4-yl)-5-(trifluoromethyl)phenyl]carbamoyl]phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |

InChI |

InChI=1S/C27H21F3N6O2/c1-15-3-4-17(10-23(15)35-26(38)19-7-16-5-6-31-24(16)32-12-19)25(37)34-22-9-18(20-13-33-36(2)14-20)8-21(11-22)27(28,29)30/h3-14H,1-2H3,(H,31,32)(H,34,37)(H,35,38) |

InChI Key |

NFELFPPKXNAKDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C3=CN(N=C3)C)NC(=O)C4=CN=C5C(=C4)C=CN5 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of c-ABL-IN-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

c-ABL-IN-6 is a potent and selective inhibitor of the c-Abl tyrosine kinase, demonstrating significant promise as a neuroprotective agent. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for its synthesis and key biological assays, and a visualization of the relevant c-Abl signaling pathways implicated in neurodegeneration. This document is intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, neuropharmacology, and drug development.

Introduction

The Abelson tyrosine kinase (c-Abl) is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and differentiation.[1][2] Aberrant c-Abl activity has been implicated in the pathogenesis of several diseases, including chronic myeloid leukemia (CML) and, more recently, neurodegenerative disorders such as Parkinson's disease.[3][4] In the context of neurodegeneration, activated c-Abl contributes to neuronal apoptosis and the progression of pathology through pathways involving oxidative stress and the phosphorylation of key proteins like α-synuclein and Parkin.[1][4] This has established c-Abl as a compelling therapeutic target for the development of disease-modifying therapies.

This compound (also referred to as compound A6) emerged from a drug discovery program aimed at identifying novel, brain-penetrant c-Abl inhibitors with neuroprotective properties.[5] It was designed as a conformationally constrained analog and has demonstrated superior potency against c-Abl compared to the established inhibitor nilotinib.[5]

Quantitative Data

The inhibitory activity of this compound against the c-Abl kinase was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The key quantitative data is summarized in the table below.

| Compound | Target | IC50 (nM) | Reference |

| This compound (A6) | c-Abl | 16.6 | [5] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of this compound and the key biological assays used to characterize its activity.

Representative Synthesis of this compound

The synthesis of this compound, a 4-methyl-3-(pyridin-2-ylamino)benzamide derivative, can be achieved through a multi-step synthetic route. The following is a representative protocol based on the synthesis of structurally related compounds.

Scheme 1: Putative Synthetic Route for this compound

Caption: A potential multi-step synthesis workflow for this compound.

Step 1: Synthesis of 4-methyl-5-nitro-2-(pyridin-2-ylamino)benzoic acid (Intermediate 1)

-

To a solution of 2-chloro-4-methyl-5-nitrobenzoic acid (1.0 eq) and 2-aminopyridine (1.1 eq) in a suitable solvent (e.g., dioxane or toluene), add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a phosphine ligand (e.g., Xantphos, 0.1 eq).

-

Add a base (e.g., Cs2CO3, 2.0 eq) and degas the mixture with argon.

-

Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and acidify with HCl (1M) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield Intermediate 1.

Step 2: Synthesis of 4-methyl-5-nitro-2-(pyridin-2-ylamino)benzamide (Intermediate 2)

-

Suspend Intermediate 1 (1.0 eq) in thionyl chloride (5-10 eq) and heat at reflux for 2-4 hours.

-

Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in a suitable solvent (e.g., DCM or THF) and add it dropwise to a cooled (0 °C) solution of aqueous ammonia.

-

Stir the mixture for 1-2 hours at room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na2SO4, and concentrate under vacuum to obtain Intermediate 2.

Step 3: Synthesis of 5-amino-4-methyl-2-(pyridin-2-ylamino)benzamide (Intermediate 3)

-

Dissolve Intermediate 2 (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

-

Add a reducing agent, such as palladium on carbon (10 mol%), and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield Intermediate 3.

Step 4: Synthesis of this compound

-

To a solution of Intermediate 3 (1.0 eq) and the appropriate carboxylic acid (e.g., 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzoic acid, 1.1 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated NaHCO3 solution and brine, dry over Na2SO4, and concentrate under vacuum.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

c-Abl Kinase Activity Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of this compound against c-Abl kinase.

Materials:

-

Recombinant human c-Abl kinase

-

Biotinylated peptide substrate (e.g., ULight™-Abltide)

-

ATP

-

Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024 labeled anti-pY20)

-

Streptavidin-XL665

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Stop solution (e.g., 100 mM EDTA in assay buffer)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

-

In a 384-well plate, add 2 µL of the diluted compound solution. For control wells, add 2 µL of assay buffer with the corresponding DMSO concentration.

-

Add 4 µL of a solution containing the c-Abl kinase and the biotinylated peptide substrate in assay buffer to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for c-Abl.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear product formation.

-

Stop the reaction by adding 10 µL of the stop solution containing the Eu-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

-

Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (Europium) and 665 nm (XL665).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Neuroprotection Assay in SH-SY5Y Cells

This protocol describes an in vitro assay to evaluate the neuroprotective effects of this compound against MPP+ (1-methyl-4-phenylpyridinium)-induced cell death in the human neuroblastoma SH-SY5Y cell line, a common model for Parkinson's disease.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

MPP+ iodide

-

This compound (or other test compounds) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO) group.

-

After the pre-treatment period, add MPP+ to the wells to a final concentration of 1-2 mM to induce neurotoxicity. Do not add MPP+ to the control wells.

-

Incubate the plate for an additional 24-48 hours.

-

After the incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37 °C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells.

-

Plot the cell viability against the logarithm of the this compound concentration to determine the neuroprotective effect.

Signaling Pathways and Experimental Workflow

c-Abl Signaling in Neurodegeneration

Aberrant activation of c-Abl in neurons is a key event in the pathogenesis of neurodegenerative diseases like Parkinson's. Oxidative stress and mitochondrial dysfunction are potent activators of c-Abl. Once activated, c-Abl phosphorylates a number of downstream substrates, leading to neuronal dysfunction and apoptosis.

Caption: c-Abl signaling cascade in neurodegenerative processes.

Discovery and Evaluation Workflow for this compound

The discovery and preclinical evaluation of a novel kinase inhibitor like this compound typically follows a structured workflow, from initial design to in vitro and cell-based characterization.

Caption: A typical workflow for the discovery and evaluation of a kinase inhibitor.

Conclusion

This compound is a potent c-Abl inhibitor with promising neuroprotective activity. The data and protocols presented in this technical guide provide a comprehensive resource for researchers interested in further investigating the therapeutic potential of this compound and other c-Abl inhibitors for the treatment of neurodegenerative diseases. The detailed methodologies for synthesis and biological evaluation, along with the visualization of the underlying signaling pathways, are intended to facilitate future research and development in this critical area.

References

c-ABL-IN-6: A Technical Guide to its Mechanism of Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the c-Abl tyrosine kinase inhibitor, c-ABL-IN-6. It consolidates the available data on its mechanism of action in neuronal models, outlines relevant experimental protocols, and presents key signaling pathways and workflows through structured diagrams. While specific data for this compound is emerging, this guide contextualizes its function based on its known activity and the well-established role of c-Abl in neurodegenerative processes.

Core Mechanism of Action of c-Abl in Neurons

The Abelson murine leukemia viral oncogene homolog 1 (c-Abl) is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes. In post-mitotic neurons, c-Abl's activity is normally tightly regulated. However, in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease, c-Abl becomes aberrantly activated by stressors like oxidative stress, DNA damage, and the presence of protein aggregates (e.g., α-synuclein, amyloid-beta).[1][2][3]

Activated c-Abl contributes to neuronal dysfunction and death through several key mechanisms:

-

Phosphorylation of Pathogenic Proteins: c-Abl directly phosphorylates proteins implicated in neurodegeneration. For instance, it phosphorylates α-synuclein, which can promote its aggregation into Lewy bodies, a pathological hallmark of Parkinson's disease.[1][4] It can also phosphorylate Tau protein, contributing to the formation of neurofibrillary tangles in Alzheimer's disease.[5]

-

Inactivation of Neuroprotective Proteins: A critical substrate of c-Abl is Parkin, an E3 ubiquitin ligase that plays a role in mitochondrial quality control (mitophagy).[1][4] Phosphorylation of Parkin by c-Abl inhibits its protective functions, leading to mitochondrial dysfunction, increased oxidative stress, and ultimately, neuronal cell death.[1]

-

Activation of Apoptotic Pathways: c-Abl can activate cell death signaling cascades. For example, it can interact with and activate p38 MAP kinase and the JNK/MAPK pathway, which are involved in stress-induced apoptosis.[5][6]

-

Regulation of Cytoskeletal Dynamics: c-Abl is involved in regulating the actin cytoskeleton, which is essential for neurite outgrowth and synaptic plasticity.[1][7] Dysregulation of these processes by aberrant c-Abl activity can contribute to the synaptic dysfunction seen in neurodegenerative disorders.

This compound: A Potent c-Abl Inhibitor with Neuroprotective Properties

This compound (also known as compound A6) is a potent inhibitor of the c-Abl tyrosine kinase.[1][8] Its primary reported activity in a neuronal context is the protection of SH-SY5Y neuroblastoma cells from cell death induced by the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), a widely used in vitro model for Parkinson's disease.[1][3][5] MPP+ induces neuronal death by inhibiting complex I of the mitochondrial electron transport chain, leading to a surge in reactive oxygen species (ROS) and subsequent apoptosis, a process in which c-Abl activation is a key step.[9][10]

The neuroprotective effect of this compound is attributed to its direct inhibition of c-Abl kinase activity, thereby preventing the downstream pathological events initiated by MPP+-induced stress.

Data Presentation

The following tables summarize the available quantitative data for this compound and provide representative data for other c-Abl inhibitors in neuronal models to offer a comparative context.

Table 1: Quantitative Data for this compound

| Parameter | Value | Cell Line | Assay Condition | Reference(s) |

| IC50 | 16.6 nM | - | c-Abl Kinase Assay | [1][3][5] |

| Neuroprotection | Demonstrated | SH-SY5Y | Protection against MPP+-induced cell death | [1][3][5] |

Table 2: Representative Data for Other c-Abl Inhibitors in Neuronal Models

| Inhibitor | IC50 (c-Abl) | Neuronal Model | Key Finding | Reference(s) |

| Nilotinib | ~20 nM | SH-SY5Y cells; Mouse models of PD | Reduces α-synuclein aggregation, protects dopaminergic neurons. | [4][11] |

| Radotinib HCl | Not specified | Primary cortical neurons; Mouse models of PD | Protects against α-synuclein preformed fibril-induced toxicity. | [11][12] |

| Imatinib | ~100 nM | Neuronal cultures; Mouse models of AD | Reduces Tau phosphorylation and amyloid-beta pathology. | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of c-Abl in MPP+-induced neurotoxicity and a general workflow for evaluating c-Abl inhibitors like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. c-ABL-IN-6_TargetMol [targetmol.com]

- 4. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 8. discovery-of-conformationally-constrained-c-abl-inhibitors-with-potential-neuroprotective-effects-against-parkinson-s-disease - Ask this paper | Bohrium [bohrium.com]

- 9. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajol.info [ajol.info]

- 11. The c-Abl inhibitor, Radotinib HCl, is neuroprotective in a preclinical Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-depth Technical Guide to the Structure-Activity Relationship of c-Abl Kinase Inhibitors

Disclaimer: Initial searches for a specific compound designated "c-ABL-IN-6" did not yield any publicly available information. Therefore, this guide will provide a comprehensive overview of the structure-activity relationships (SAR) of a well-characterized class of c-Abl kinase inhibitors, the 4,6-disubstituted pyrimidines, as a representative example. The methodologies and signaling pathways described are broadly applicable to the study of c-Abl inhibitors.

The c-Abl tyrosine kinase is a crucial signaling protein involved in cell growth, differentiation, and adhesion.[1] Its aberrant activation, often through the formation of the Bcr-Abl fusion protein, is a hallmark of chronic myeloid leukemia (CML).[2][3] Consequently, the development of small molecule inhibitors targeting the c-Abl kinase domain has been a major focus of cancer research.[4] This guide delves into the SAR of a class of allosteric Bcr-Abl inhibitors, provides detailed experimental protocols for their characterization, and visualizes the relevant biological pathways.

Structure-Activity Relationship of 4,6-Disubstituted Pyrimidine Analogs

A series of 4,6-disubstituted pyrimidines have been investigated as allosteric inhibitors that target the myristate binding site of Bcr-Abl.[5] The following table summarizes the SAR data for a selection of these compounds, highlighting how modifications to the core scaffold impact their anti-proliferative activity against Bcr-Abl transformed cells.[5]

| Compound ID | R Group | EC50 (µM) for Inhibition of Cellular Bcr-Abl Activity |

| 1 | 4-(trifluoromethoxy)phenylamino | ~1 |

| 5g | N-methylpiperazine | Not specified, but noted as an improvement |

| 5h | Not specified | Not specified, but noted as an improvement |

| 6a | Not specified | Not specified, but noted as an improvement |

| 14d | N-methylpiperazine (on a thieno[2,3-d]pyrimidine core) | 0.048 |

| 21j-I | Not specified | Not specified, but noted as an improvement |

Table 1: Structure-Activity Relationship of 4,6-Disubstituted Pyrimidines and Related Analogs as Bcr-Abl Inhibitors. Data extracted from[5].

The data indicates that modifications at the 6-position of the pyrimidine ring can significantly influence the inhibitory potency. The introduction of an N-methylpiperazine group, as seen in compound 14d , resulted in a potent inhibitor with an EC50 value of 48 nM.[5] This suggests that a basic nitrogen at this position may be crucial for optimal binding and activity.

Experimental Protocols

1. c-Abl Kinase Inhibition Assay (In Vitro)

This protocol is a generalized method based on common practices for assessing the in vitro potency of c-Abl inhibitors.[6][7][8]

a. Materials:

-

Recombinant c-Abl kinase domain

-

Tyrosine kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

b. Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the diluted compounds to the wells of a 384-well plate.

-

Prepare a reaction cocktail containing the recombinant c-Abl kinase in tyrosine kinase buffer.

-

Add the kinase cocktail to the wells containing the test compounds and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Prepare a substrate/ATP cocktail containing the peptide substrate and ATP in tyrosine kinase buffer.

-

Initiate the kinase reaction by adding the substrate/ATP cocktail to the wells.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[8] This involves adding the ADP-Glo™ reagent to convert ADP to ATP, followed by the addition of a kinase detection reagent to produce a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular Proliferation Assay

This assay determines the effect of the inhibitors on the proliferation of Bcr-Abl-dependent and independent cell lines.[5]

a. Materials:

-

Bcr-Abl transformed murine 32D cells (or similar Bcr-Abl positive cell line)

-

Parental 32D cells (Bcr-Abl negative control)

-

Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)

-

Test compounds (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well plates

b. Procedure:

-

Seed the Bcr-Abl positive and negative cells into 96-well plates at a predetermined density.

-

Allow the cells to attach and resume growth overnight.

-

Treat the cells with serial dilutions of the test compounds.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percent inhibition of cell proliferation for each compound concentration and determine the EC50 value.

Signaling Pathways and Experimental Workflows

c-Abl Signaling Pathway

The c-Abl kinase is a node in a complex network of signaling pathways that regulate cell proliferation, survival, and cytoskeletal dynamics.[9][10][11] The following diagram illustrates a simplified representation of the c-Abl signaling pathway.

Figure 1: Simplified c-Abl signaling pathway.

Experimental Workflow for c-Abl Inhibitor Screening

The process of identifying and characterizing novel c-Abl inhibitors typically follows a structured workflow, from initial high-throughput screening to more detailed cellular and in vivo studies.

Figure 2: Workflow for c-Abl inhibitor screening.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular Characterization of c-Abl/c-Src Kinase Inhibitors Targeted against Murine Tumour Progenitor Cells that Express Stem Cell Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. promega.com [promega.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]

- 11. c-Abl in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

c-ABL-IN-6: A Potent Kinase Inhibitor with Neuroprotective Potential

A Technical Overview for Researchers and Drug Development Professionals

Introduction

c-ABL-IN-6 is a potent, selective, small-molecule inhibitor of the c-Abl tyrosine kinase, a key regulator of various cellular processes, including cell growth, differentiation, and survival. Dysregulation of c-Abl has been implicated in the pathogenesis of several diseases, including chronic myeloid leukemia (CML) and neurodegenerative disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the target profile and kinase selectivity of this compound, along with detailed experimental methodologies for its characterization.

Target Profile and Kinase Selectivity

This compound, also referred to as compound A6, demonstrates high-affinity binding and potent inhibition of the c-Abl kinase.

Table 1: In Vitro Inhibitory Activity of this compound against c-Abl Kinase

| Target Kinase | IC50 (nM) |

| c-Abl | 16.6[1] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

A comprehensive kinase selectivity profile is crucial for understanding the therapeutic window and potential off-target effects of an inhibitor. While a complete KinomeScan profile for this compound is not publicly available, its development as a selective c-Abl inhibitor suggests a favorable selectivity profile against other kinases. Further studies are required to fully elucidate its interactions across the human kinome.

Mechanism of Action

c-Abl kinase activity is tightly regulated by a complex interplay of its structural domains. In its inactive state, the SH2 and SH3 domains fold back onto the kinase domain, maintaining an autoinhibited conformation. Activation of c-Abl involves a conformational change that exposes the active site, allowing for substrate phosphorylation. This compound is believed to bind to the ATP-binding pocket of the c-Abl kinase domain, competing with ATP and thereby preventing the phosphorylation of downstream substrates. This inhibition of c-Abl's catalytic activity is the primary mechanism through which this compound exerts its cellular effects.

Signaling Pathways

The c-Abl signaling pathway is a complex network that integrates signals from various upstream stimuli to control a multitude of cellular functions. Key downstream effectors of c-Abl include proteins involved in cell cycle progression, DNA damage response, and cytoskeletal dynamics. By inhibiting c-Abl, this compound can modulate these critical signaling cascades.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human c-Abl kinase

-

This compound (or other test compounds)

-

ATP

-

Kinase substrate (e.g., Abltide peptide)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Kinase Reaction Setup:

-

Prepare a reaction mixture containing kinase buffer, the c-Abl enzyme, and the kinase substrate in each well of the assay plate.

-

Add serial dilutions of this compound or control compounds to the wells.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Detection:

-

Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP.

-

Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the control (DMSO-treated) wells.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cellular Neuroprotection Assay (SH-SY5Y Cell-Based Assay)

This assay evaluates the ability of this compound to protect neuronal cells from a neurotoxin-induced cell death, a model relevant to Parkinson's disease research.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with FBS)

-

Neurotoxin (e.g., MPP+ or 6-OHDA)

-

This compound (or other test compounds)

-

Cell viability reagent (e.g., MTT or CellTiter-Glo®)

-

96-well clear-bottom cell culture plates

-

Plate reader for absorbance or luminescence measurement

Procedure:

-

Cell Seeding:

-

Seed SH-SY5Y cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment and Toxin Induction:

-

Pre-treat the cells with various concentrations of this compound or control compounds for a specified period (e.g., 2 hours).

-

Induce neurotoxicity by adding a known concentration of the neurotoxin (e.g., MPP+) to the wells.

-

Incubate the cells for a further period (e.g., 24-48 hours).

-

-

Cell Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development (MTT) or signal generation (CellTiter-Glo®).

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.

-

Determine the neuroprotective effect of this compound by comparing the viability of cells treated with the inhibitor and the neurotoxin to those treated with the neurotoxin alone.

-

Conclusion

This compound is a potent and selective inhibitor of c-Abl kinase with demonstrated in vitro activity. Its ability to modulate the c-Abl signaling pathway makes it a valuable tool for research into the physiological and pathological roles of this important kinase. Furthermore, its potential neuroprotective effects warrant further investigation for the development of novel therapeutic strategies for neurodegenerative diseases. This technical guide provides a foundational understanding of the target profile, mechanism of action, and experimental characterization of this compound for researchers and drug development professionals in the field.

References

c-Abl Signaling in Neurodegeneration: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The non-receptor tyrosine kinase c-Abl has emerged as a critical player in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). Aberrant activation of c-Abl in neurons triggers a cascade of downstream signaling events that contribute to synaptic dysfunction, neuronal cell death, and the accumulation of pathological protein aggregates. This technical guide provides a comprehensive overview of the core c-Abl signaling pathways implicated in neurodegeneration, detailed experimental protocols for their investigation, and a summary of key quantitative data from preclinical studies.

Core c-Abl Signaling Pathways in Neurodegeneration

c-Abl is activated by various cellular stressors implicated in neurodegenerative conditions, such as oxidative stress, DNA damage, and exposure to amyloid-β (Aβ) fibrils and α-synuclein aggregates.[1][2] Once activated, c-Abl phosphorylates a range of downstream substrates, leading to a cascade of neurotoxic events.

In Alzheimer's Disease:

In the context of AD, Aβ peptides activate c-Abl, which in turn phosphorylates Tau protein at tyrosine 394 (Tyr394).[1][2][3][4] This phosphorylation event is considered a crucial step in the formation of neurofibrillary tangles (NFTs), a pathological hallmark of AD.[3][5] Activated c-Abl also phosphorylates Cyclin-dependent kinase 5 (Cdk5) at tyrosine 15, leading to its activation and subsequent hyperphosphorylation of Tau at serine and threonine residues.[6] Furthermore, c-Abl has been shown to interact with and phosphorylate the amyloid precursor protein (APP), influencing its processing.

In Parkinson's Disease:

In PD, oxidative stress and α-synuclein accumulation lead to c-Abl activation.[2] Activated c-Abl directly phosphorylates α-synuclein at tyrosine 39 (Tyr39), promoting its aggregation and the formation of Lewy bodies.[7][8] Additionally, c-Abl phosphorylates Parkin, an E3 ubiquitin ligase, at tyrosine 143 (Tyr143), which inhibits its protective functions, including the clearance of damaged mitochondria (mitophagy) and ubiquitination of protein substrates.[1][4][9] This impairment of Parkin activity contributes to the accumulation of toxic substrates and neuronal death. c-Abl activation has also been linked to the impairment of autophagy through a p53-dependent mechanism, further exacerbating the accumulation of pathological protein aggregates.

The following diagrams illustrate these core signaling pathways.

Data Presentation: Quantitative Effects of c-Abl Modulation

The following tables summarize key quantitative findings from preclinical studies investigating the role of c-Abl in neurodegeneration and the effects of its inhibition.

Table 1: Effects of c-Abl Inhibitors on α-Synuclein Pathology in Parkinson's Disease Models

| Inhibitor | Model | Treatment | Key Findings | Reference |

| Nilotinib | A53T α-synuclein transgenic mice | 10 mg/kg/day, i.p. for 3 weeks | - 47% decrease in total brain α-synuclein levels. - 72% decrease in striatal human α-synuclein. - 71% decrease in cortical human α-synuclein. - 81% decrease in hippocampal human α-synuclein. | [3] |

| Radotinib HCl | α-synuclein PFF-injected mice | 3, 10, 30 mg/kg/day, oral gavage for 5 months | - Dose-dependent reduction in pS129-α-synuclein pathology in the substantia nigra. - Significant protection against dopaminergic neuron loss at 10 and 30 mg/kg doses. - Reduction in neuroinflammation markers. | [4][5][9][10] |

| Neurotinib | APPSwe/PSEN1ΔE9 mice | Fed in chow | - Improved performance in hippocampus-dependent memory tasks. - Reduced amyloid plaque burden. - Reduced astrogliosis and preserved hippocampal neurons. | [11][12] |

Table 2: c-Abl-Mediated Phosphorylation and Functional Consequences

| Substrate | Phosphorylation Site | Effect of Phosphorylation | Quantitative Change | Reference |

| α-Synuclein | Tyrosine 39 (Y39) | Promotes aggregation | Elevated levels of pY39 α-synuclein in PD patient brains and mouse models. | [7][8] |

| Tau | Tyrosine 394 (Y394) | Contributes to NFT formation | pY394 is a major site of tyrosine phosphorylation in PHF-tau from AD brains. | [1][2][3][4][13][14][15] |

| Parkin | Tyrosine 143 (Y143) | Inhibition of E3 ubiquitin ligase activity | c-Abl-mediated phosphorylation substantially inhibits Parkin auto-ubiquitination in vitro. | [1][4][9] |

| Cdk5 | Tyrosine 15 (Y15) | Activation | Increased levels of phospho-Cdk5 in APPswe/PSEN1ΔE9 mouse brains. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate c-Abl signaling in neurodegeneration.

Protocol 1: In Vitro c-Abl Kinase Assay with Tau Protein

This protocol describes how to assess the direct phosphorylation of Tau protein by c-Abl in a cell-free system.

Materials:

-

Recombinant active c-Abl kinase

-

Recombinant full-length human Tau protein (or a specific Tau fragment)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM EGTA, 0.01% Brij-35)

-

ATP solution (10 mM)

-

[γ-³²P]ATP (if performing a radioactive assay) or appropriate antibodies for non-radioactive detection (e.g., anti-phospho-Tau Y394)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Phosphorimager or chemiluminescence detection system

Procedure:

-

Prepare the kinase reaction mixture on ice. For a 25 µL reaction, combine:

-

5 µL of 5x Kinase Assay Buffer

-

1 µg of recombinant Tau protein

-

10-50 ng of recombinant active c-Abl kinase

-

Nuclease-free water to a volume of 20 µL

-

-

Initiate the reaction by adding 5 µL of a 5x ATP solution (final concentration of 200 µM ATP) containing [γ-³²P]ATP (if applicable).

-

Incubate the reaction at 30°C for 30 minutes with gentle agitation.

-

Stop the reaction by adding 6 µL of 5x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

For radioactive assays, dry the gel and expose it to a phosphor screen. Analyze the signal using a phosphorimager.

-

For non-radioactive assays, transfer the proteins to a PVDF membrane and perform a western blot using an anti-phospho-Tau (Y394) antibody and a total Tau antibody for normalization.

References

- 1. pnas.org [pnas.org]

- 2. Western blot - alpha-synuclein [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Novel Regulation of Parkin Function through c-Abl-Mediated Tyrosine Phosphorylation: Implications for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Parkinson’s disease-related phosphorylation at Tyr39 rearranges α-synuclein amyloid fibril structure revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tau Phosphorylated at Tyrosine 394 is Found in Alzheimer’s Disease Tangles and can be a Product of the Abl-Related Kinase, Arg - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Tyrosine 394 Is Phosphorylated in Alzheimer's Paired Helical Filament Tau and in Fetal Tau with c-Abl as the Candidate Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tyrosine 394 is phosphorylated in Alzheimer's paired helical filament tau and in fetal tau with c-Abl as the candidate tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tau phosphorylated at tyrosine 394 is found in Alzheimer's disease tangles and can be a product of the Abl-related kinase, Arg - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dynamic Dance of c-Abl: A Technical Guide to its Conformational States

For Researchers, Scientists, and Drug Development Professionals

The c-Abl tyrosine kinase, a crucial regulator of cellular processes, is a protein of remarkable conformational flexibility. Its intricate dance between active and inactive states governs its role in cell differentiation, survival, and migration. Dysregulation of this dance, often through mutations or chromosomal translocations leading to the Bcr-Abl fusion protein, is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML). This technical guide provides an in-depth exploration of the conformational landscape of c-Abl kinase, offering a comprehensive resource for researchers and drug development professionals. We will delve into the structural determinants of its regulation, the quantitative parameters that define its various states, and the detailed experimental protocols used to unravel its complexities.

The Architectural Blueprint of c-Abl Kinase

The c-Abl protein is a modular entity, with its catalytic activity intricately controlled by the interplay of several key domains:

-

N-terminal Cap (N-cap): An ~80 amino acid region at the N-terminus, which in the 1b isoform, is myristoylated. This lipid modification is critical for autoinhibition.[1]

-

SH3 Domain (Src Homology 3): Binds to proline-rich sequences, playing a crucial role in intramolecular interactions that maintain the inactive state.[1][2]

-

SH2 Domain (Src Homology 2): Recognizes and binds to phosphotyrosine residues, contributing to both autoinhibition and substrate recognition.[1][2]

-

Kinase Domain (SH1 Domain): The catalytic core responsible for transferring a phosphate group from ATP to tyrosine residues on substrate proteins. Its conformation dictates the enzyme's activity.[1]

-

C-terminal Region: A long and largely unstructured region containing domains for DNA and F-actin binding, as well as nuclear localization and export signals.[1][3]

The Conformational Ensemble: A Spectrum of Activity

c-Abl kinase does not exist in a single, static state but rather as a dynamic ensemble of conformations, each with distinct functional properties. The equilibrium between these states is tightly regulated and can be perturbed by mutations, interacting proteins, and small molecule inhibitors.

The Autoinhibited "Closed" Conformation

In its inactive state, c-Abl adopts a compact, "closed" conformation where the SH3 and SH2 domains fold back and dock onto the kinase domain, effectively locking it in an inert state.[4][5] This autoinhibition is a multi-step process stabilized by a series of intramolecular interactions:

-

Myristoyl Anchor: The N-terminal myristoyl group inserts into a deep hydrophobic pocket on the C-lobe of the kinase domain. This interaction is a critical switch for inhibition.[4][5]

-

SH3/Linker Interaction: The SH3 domain binds to the proline-rich linker connecting the SH2 and kinase domains.[1]

-

SH2/Kinase Domain Interaction: The SH2 domain interacts with the C-lobe of the kinase domain.[1][6]

This intricate assembly clamps the kinase domain in a conformation with low catalytic activity.

The Active "Open" Conformation

Activation of c-Abl involves a dramatic conformational rearrangement to an extended, "open" state. This transition is initiated by the dissociation of the myristoyl group from its binding pocket, leading to the release of the SH3 and SH2 domains from the kinase domain.[4][5] In the fully active state, the SH2 domain can adopt a "top-hat" conformation, where it repositions to interact with the N-lobe of the kinase domain, stabilizing the active conformation.[1][2][7][8]

The DFG Motif: A Key Switch in the Kinase Domain

Within the kinase domain, the conformation of the activation loop is a critical determinant of catalytic activity. A highly conserved three-residue motif, Asp-Phe-Gly (DFG), at the N-terminus of this loop, acts as a molecular switch.[9][10][11]

-

DFG-in (Active): In the active state, the DFG motif is in the "in" conformation, where the aspartate side chain points into the ATP-binding site, enabling it to coordinate the magnesium ions required for catalysis. The activation loop adopts an extended conformation, allowing substrate access.[9][12]

-

DFG-out (Inactive): In the inactive state, the DFG motif flips, with the phenylalanine side chain occupying the ATP-binding site and the aspartate pointing outwards. This "DFG-out" conformation is incompatible with ATP binding and catalysis.[9][10][11]

Quantitative Insights into c-Abl Conformations

The study of c-Abl's conformational states has been greatly advanced by a variety of biophysical and biochemical techniques that provide quantitative data on the thermodynamics and kinetics of these transitions, as well as the binding affinities of inhibitors that target specific conformations.

| Parameter | Value | Method | Reference |

| Inhibitor Binding Affinities (Kd) | |||

| Imatinib (to catalytic site) | ~10 nM | Not Specified | [13] |

| Imatinib (to catalytic site) | 1.5 - 47 nM | Not Specified | [6] |

| GNF-5 (to myristoyl pocket) | ~1 µM | Not Specified | [13] |

| Inhibitor IC50 Values (Wild-Type Abl) | in vitro kinase assay | [2] | |

| GNF-5 | 0.22 ± 0.01 µM | ||

| Imatinib | 0.24 ± 0.03 µM | ||

| Nilotinib | 0.29 ± 0.06 µM | ||

| Inhibitor IC50 Values (T315I Bcr-Abl) | Cell proliferation assay | [2] | |

| Nilotinib (with 2 µM GNF-5) | 0.8 ± 0.05 µM | ||

| Conformational Dynamics | |||

| Lobe Opening Rate (k_S1→S2) | 1.86 ± 0.24 s⁻¹ | Nanopore Tweezers | [6] |

| Lobe Closing Rate (k_S2→S1) | 0.09 ± 0.24 s⁻¹ | Nanopore Tweezers | [6] |

| Thermodynamics of DFG-Flip | |||

| ΔG (in → out) | 1.4 kcal/mol | Molecular Dynamics | [7] |

| pKa of Asp381 (DFG-in) | 3.4 | MD/PROPKA | [7] |

| pKa of Asp381 (DFG-out) | 4.4 | MD/PROPKA | [7] |

Experimental Protocols for Studying c-Abl Conformations

A deep understanding of c-Abl's conformational landscape has been made possible through a suite of sophisticated experimental techniques. Below are detailed overviews of the key methodologies.

X-ray Crystallography

X-ray crystallography provides high-resolution, static snapshots of c-Abl in its various conformational states, often in complex with inhibitors.

Methodology:

-

Protein Expression and Purification:

-

c-Abl kinase constructs (e.g., the kinase domain alone or in combination with SH2 and SH3 domains) are typically expressed in E. coli or insect cells (Sf9).

-

Fusion tags, such as Maltose-Binding Protein (MBP) or a 6x-His tag, are often used to facilitate purification.

-

Purification is achieved through a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion exchange, and size-exclusion chromatography.

-

-

Crystallization:

-

Purified c-Abl is concentrated to a high concentration (typically 5-20 mg/mL).

-

Crystallization is achieved by vapor diffusion (hanging or sitting drop) by screening a wide range of conditions (precipitants, buffers, pH, and additives).

-

For inhibitor-bound structures, the protein is co-crystallized with the inhibitor or the inhibitor is soaked into pre-formed apo-protein crystals.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved using molecular replacement, using a known kinase structure as a search model, followed by iterative cycles of model building and refinement.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of c-Abl in solution, providing insights into the conformational equilibrium and the effects of ligand binding.

Methodology:

-

Sample Preparation:

-

c-Abl constructs are expressed in E. coli grown in minimal media supplemented with ¹⁵N-ammonium chloride and/or ¹³C-glucose for isotopic labeling.

-

The protein is purified to high homogeneity and buffer exchanged into a suitable NMR buffer (e.g., 20 mM MES, 50 mM NaCl, 1 mM TCEP, pH 6.5).

-

-

Data Acquisition:

-

A series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, TROSY-based experiments for larger constructs) are performed on a high-field NMR spectrometer.

-

Chemical shift perturbation (CSP) studies involve acquiring spectra of the protein in the absence and presence of increasing concentrations of a ligand to map binding sites and determine binding affinities.

-

Relaxation dispersion experiments can be used to study the kinetics of conformational exchange between different states.

-

-

Data Analysis:

-

NMR spectra are processed and analyzed to assign chemical shifts to specific residues.

-

Changes in chemical shifts upon ligand binding are used to identify the binding interface and calculate dissociation constants.

-

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a valuable tool for probing the solution-state dynamics and conformational changes of c-Abl by measuring the rate of deuterium exchange of backbone amide hydrogens.

Methodology:

-

Deuterium Labeling:

-

A solution of c-Abl is diluted into a D₂O-based buffer to initiate the exchange reaction.

-

The exchange is allowed to proceed for various time points (from seconds to hours).

-

-

Quenching:

-

The exchange reaction is quenched by rapidly lowering the pH (to ~2.5) and temperature (to 0°C).

-

-

Proteolysis and Analysis:

-

The quenched sample is injected into an online system where it is rapidly digested by an acid-stable protease (e.g., pepsin).

-

The resulting peptides are separated by UPLC and analyzed by mass spectrometry to determine the extent of deuterium uptake for each peptide.

-

-

Data Interpretation:

-

Changes in deuterium uptake in different regions of the protein upon ligand binding or mutation are indicative of changes in solvent accessibility and/or protein dynamics, revealing regions involved in conformational changes.

-

Small-Angle X-ray Scattering (SAXS)

SAXS provides information about the overall shape and size of c-Abl in solution, making it particularly useful for studying large-scale conformational changes, such as the transition from the "closed" to the "open" state.

Methodology:

-

Sample Preparation:

-

Highly purified and monodisperse samples of c-Abl are prepared at several concentrations.

-

A matching buffer blank is also prepared.

-

-

Data Collection:

-

SAXS data are collected at a synchrotron source by exposing the sample and buffer to a collimated X-ray beam.

-

The scattered X-rays are recorded on a 2D detector.

-

-

Data Analysis:

-

The 2D scattering images are radially averaged to generate 1D scattering profiles.

-

The buffer scattering is subtracted from the sample scattering.

-

The resulting scattering curve is analyzed to determine structural parameters such as the radius of gyration (Rg) and the maximum particle dimension (Dmax).

-

The data can also be used to generate low-resolution 3D models of the protein's shape in solution.

-

Förster Resonance Energy Transfer (FRET)

FRET is a spectroscopic technique that can be used to measure distances between two fluorescently labeled points on a protein, providing a powerful tool for monitoring conformational changes in real-time, both in vitro and in living cells.

Methodology:

-

Probe Labeling:

-

c-Abl is engineered to contain two cysteine residues at specific locations, which are then labeled with a donor and an acceptor fluorophore pair (e.g., Cy3 and Cy5).

-

Alternatively, genetically encoded fluorescent proteins (e.g., CFP and YFP) can be fused to the N- and C-termini of c-Abl or a biosensor construct.

-

-

FRET Measurement:

-

The labeled protein is excited at the donor's excitation wavelength, and the emission of both the donor and acceptor is measured.

-

The FRET efficiency is calculated from the ratio of acceptor to donor emission, which is dependent on the distance between the two fluorophores.

-

-

Data Interpretation:

-

Changes in FRET efficiency upon addition of a ligand or in response to a cellular signal are indicative of a conformational change that alters the distance between the two probes.

-

Signaling Pathways and Logical Relationships

The conformational state of c-Abl is tightly coupled to its participation in a multitude of cellular signaling pathways. Diagrams generated using Graphviz (DOT language) illustrate these complex relationships.

References

- 1. Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. | Sigma-Aldrich [merckmillipore.com]

- 2. Binding or bending: distinction of allosteric Abl kinase agonists from antagonists by an NMR-based conformational assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. High yield bacterial expression of active c-Abl and c-Src tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-Abl phosphorylates α-synuclein and regulates its degradation: implication for α-synuclein clearance and contribution to the pathogenesis of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predicting the Conformational Variability of Abl Tyrosine Kinase using Molecular Dynamics Simulations and Markov State Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational states dynamically populated by a kinase determine its function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Computational Study of the “DFG-Flip” Conformational Transition in c-Abl and c-Src Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to a Representative c-Abl Inhibitor: Imatinib

Disclaimer: No public information is available for a compound specifically named "c-ABL-IN-6". This guide provides a comprehensive overview of Imatinib, a well-characterized and clinically significant c-Abl inhibitor, as a representative example to fulfill the user's request for a detailed technical whitepaper.

This technical guide offers an in-depth exploration of the chemical properties, structure, and mechanism of action of Imatinib, a cornerstone in the targeted therapy of cancers driven by aberrant c-Abl kinase activity. It is intended for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

Imatinib is a 2-phenylaminopyrimidine derivative that functions as a potent and selective inhibitor of the Abelson (Abl) family of tyrosine kinases.[1][2] Its chemical and physical properties are summarized below.

Quantitative Data

| Property | Value |

| IUPAC Name | 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide |

| Molecular Formula | C29H31N7O |

| Molecular Weight | 493.60 g/mol |

| Melting Point | 211-213 °C |

| CAS Number | 152459-95-5 |

| Topological Polar Surface Area | 86.3 Ų |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 8 |

Chemical Structure

Imatinib's structure features a central phenylaminopyrimidine core, which is crucial for its interaction with the kinase domain. Key structural elements include a pyridyl group that enhances cellular activity and an amide substituent that provides inhibitory activity against tyrosine kinases.[6]

Caption: 2D chemical structure of Imatinib.

Mechanism of Action and the c-Abl Signaling Pathway

Imatinib functions as a competitive inhibitor at the ATP-binding site of the c-Abl kinase domain.[7] It stabilizes the inactive conformation of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade that drives cell proliferation and survival.[8][9]

The c-Abl Signaling Pathway

The c-Abl tyrosine kinase is a crucial regulator of various cellular processes, including cell growth, differentiation, adhesion, and migration.[10] In certain cancers, such as Chronic Myeloid Leukemia (CML), a chromosomal translocation leads to the formation of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives oncogenesis.[1][11]

Caption: Simplified c-Abl signaling pathway.

Imatinib's Inhibitory Mechanism

Imatinib's mechanism of action is a prime example of targeted therapy. It specifically binds to the inactive conformation of the c-Abl kinase, preventing the conformational change required for its activation.

Caption: Mechanism of Imatinib inhibition of c-Abl kinase.

Experimental Protocols

The following sections outline representative methodologies for the synthesis of Imatinib and for assessing its biological activity.

Synthesis of Imatinib

A common synthetic route for Imatinib involves a multi-step process starting from 2-methyl-5-nitroaniline.[12][13] The key steps are summarized below.

Caption: A representative synthetic workflow for Imatinib.

Detailed Methodology:

-

Guanidine Formation: 2-methyl-5-nitroaniline is reacted with cyanamide to form a guanidine intermediate.

-

Cyclization: The guanidine derivative undergoes a cyclization reaction with 3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one to form the pyrimidine ring.[13]

-

Reduction: The nitro group on the phenyl ring is reduced to an amino group, typically through catalytic hydrogenation.

-

Acylation: The resulting amino-pyrimidine derivative is acylated with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride to yield Imatinib.[14]

In Vitro Kinase Inhibition Assay

To determine the potency of Imatinib against c-Abl kinase, an in vitro kinase assay is performed to measure its half-maximal inhibitory concentration (IC50).

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing recombinant c-Abl kinase, a specific peptide substrate, and ATP in a suitable buffer.

-

Inhibitor Addition: Imatinib is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature to allow for the phosphorylation of the substrate.

-

Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-labeled phosphate) or fluorescence-based assays.

-

Data Analysis: The percentage of kinase inhibition at each Imatinib concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

The effect of Imatinib on the proliferation of cancer cells expressing the Bcr-Abl fusion protein is assessed using a cell viability assay.

Methodology:

-

Cell Culture: Bcr-Abl positive cells (e.g., K562 cell line) are cultured in appropriate media.

-

Treatment: The cells are treated with varying concentrations of Imatinib for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or MTS assay, which quantifies the metabolic activity of living cells.

-

Data Analysis: The percentage of cell viability is calculated for each Imatinib concentration relative to untreated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the resulting dose-response curve.

This guide provides a foundational understanding of the chemical and biological properties of Imatinib as a representative c-Abl inhibitor. Further research into specific experimental conditions and advanced analytical techniques is recommended for in-depth studies.

References

- 1. Imatinib - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Imatinib [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. proteopedia.org [proteopedia.org]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. ClinPGx [clinpgx.org]

- 12. researchgate.net [researchgate.net]

- 13. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

The Dichotomous Role of c-Abl in Cell Cycle Progression

An In-depth Technical Guide to the Function of c-Abl in Cell Cycle Regulation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The c-Abl (Abelson murine leukemia) proto-oncogene encodes a ubiquitously expressed non-receptor tyrosine kinase that functions as a critical signaling hub, integrating a multitude of extracellular and intracellular cues to dictate cell fate. Its role in the cell cycle is particularly complex and context-dependent, exhibiting a dichotomous function as both a negative and positive regulator of cell proliferation. In response to genotoxic stress, nuclear c-Abl is a key component of the DNA damage response (DDR), where it promotes cell cycle arrest, primarily at the G1/S and G2/M checkpoints, to allow for DNA repair. Conversely, in response to mitogenic signals, c-Abl can facilitate cell cycle entry and progression, and it plays a role in the physical processes of mitosis and cytokinesis. This guide provides a detailed examination of the molecular mechanisms governing c-Abl's function in the cell cycle, summarizes key quantitative data, outlines relevant experimental protocols, and explores the implications for therapeutic development.

c-Abl's influence on the cell cycle is not monolithic; its function is intricately tied to its subcellular localization, its activation status, and the cellular context.

c-Abl as a Negative Regulator of Cell Growth

A significant body of evidence points to c-Abl as a negative regulator of cell proliferation, a function primarily associated with its nuclear localization.[1] Overexpression of c-Abl can induce cell cycle arrest, particularly in the G1 phase.[1][2] This growth-suppressive activity is functionally similar to that of tumor suppressor genes like p53 and the retinoblastoma protein (Rb).[1][3][4] This cytostatic function is critically dependent on its tyrosine kinase activity and requires its localization to the nucleus.[1][3] Upon DNA damage from agents like ionizing radiation (IR), c-Abl is activated and contributes to the subsequent growth arrest, acting as a crucial transducer of the DNA damage signal to the cell cycle machinery.[5][6][7]

c-Abl as a Positive Regulator of Cell Growth

Contrasting its role as a growth suppressor, c-Abl is also implicated in promoting cell proliferation. Its kinase activity has been observed to increase during the S phase of the cell cycle.[2] Furthermore, c-Abl is activated by mitogenic stimuli, such as platelet-derived growth factor (PDGF), and is involved in the subsequent cytoskeletal rearrangements and mitogenic response, suggesting a role in facilitating the G1/S transition.[2] The oncogenic fusion protein Bcr-Abl, associated with chronic myeloid leukemia (CML), powerfully illustrates this pro-proliferative capacity by constitutively activating mitogenic pathways and stimulating the G1-to-S phase transition.[8] Beyond checkpoint control, c-Abl is also physically involved in the later stages of cell division, including the regulation of spindle orientation and cytokinesis.[9][10]

Molecular Mechanisms of c-Abl Regulation and Function

The dual functions of c-Abl are governed by a complex network of interactions, post-translational modifications, and regulated transport between cellular compartments.

Subcellular Localization: A Determinant of Function

c-Abl contains both nuclear localization signals (NLS) and a nuclear export signal (NES), enabling it to shuttle continuously between the nucleus and the cytoplasm.[3][11] This dynamic localization is a key regulatory mechanism. Nuclear c-Abl is primarily involved in the DNA damage response and cell cycle checkpoint control through interactions with nuclear proteins like p53 and Rb.[3][5] In contrast, cytoplasmic c-Abl engages with signaling pathways originating from growth factor receptors and integrins, and it directly influences the actin cytoskeleton.[9][10][12]

Activation in the DNA Damage Response (DDR)

In response to DNA double-strand breaks (DSBs) induced by genotoxic stress, c-Abl is rapidly activated. This activation is a critical event in the DDR signaling cascade. The primary upstream activator of c-Abl in this context is the Ataxia-Telangiectasia Mutated (ATM) kinase.[6][13] Upon sensing DNA damage, ATM phosphorylates c-Abl on Serine 465, leading to the activation of c-Abl's tyrosine kinase function.[7][14] Activated c-Abl then phosphorylates a host of downstream targets to enforce cell cycle arrest and promote DNA repair or, if the damage is irreparable, apoptosis.[6][13]

References

- 1. The nuclear tyrosine kinase c-Abl negatively regulates cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The cytostatic function of c-Abl is controlled by multiple nuclear localization signals and requires the p53 and Rb tumor suppressor gene products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cytostatic function of c-Abl is controlled by multiple nuclear localization signals and requires the p53 and Rb tumor suppressor gene products. [escholarship.org]

- 5. Role for c-Abl tyrosine kinase in growth arrest response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. scispace.com [scispace.com]

- 8. The Bcr-Abl tyrosine kinase activates mitogenic signaling pathways and stimulates G1-to-S phase transition in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Capable ABL: What Is Its Biological Function? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. c-Abl Tyrosine Kinase Regulates Cytokinesis of Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nuclear-cytoplasmic shuttling of C-ABL tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. c-Abl tyrosine kinase in the DNA damage response: cell death and more - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for c-ABL-IN-6 in Neuronal Protection Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-receptor tyrosine kinase c-Abl has emerged as a critical regulator of neuronal function and a key player in the pathogenesis of neurodegenerative diseases.[1][2] Under conditions of oxidative stress, a common feature of neurodegeneration, c-Abl is activated, leading to a cascade of events that includes the phosphorylation of downstream targets, promotion of apoptosis, and regulation of neuroinflammation.[3][2][4] This positions c-Abl as a promising therapeutic target for neuroprotection.

c-ABL-IN-6 is a potent and selective inhibitor of c-Abl kinase activity. These application notes provide a comprehensive overview of the use of this compound in in vitro and in vivo neuronal protection assays. The protocols detailed below are designed to assist researchers in evaluating the neuroprotective effects of c-Abl inhibition.

Mechanism of Action of c-Abl in Neuronal Pathophysiology

c-Abl is implicated in a variety of cellular processes within the central nervous system, including neuronal migration, neurite outgrowth, and cytoskeletal dynamics. However, its aberrant activation contributes to neuronal damage through several mechanisms:

-

Oxidative Stress Response: Oxidative stress, a major contributor to neuronal injury in diseases like Parkinson's and Alzheimer's, activates c-Abl.[3][2][4]

-

Phosphorylation of Key Proteins: Activated c-Abl phosphorylates proteins such as Parkin and α-synuclein. Phosphorylation of Parkin impairs its protective E3 ubiquitin ligase activity, while phosphorylation of α-synuclein can promote its aggregation into Lewy bodies, a hallmark of Parkinson's disease.[3]

-

Apoptosis and Cell Cycle Re-entry: c-Abl activation can trigger apoptotic pathways and induce aberrant cell cycle re-entry in post-mitotic neurons, leading to cell death.[2][5][6]

-

Neuroinflammation: c-Abl signaling is involved in neuroinflammatory processes, including microglial activation.[1][7]

By inhibiting c-Abl, compounds like this compound can mitigate these detrimental effects and offer a neuroprotective strategy.

Quantitative Data Summary

The following tables summarize representative quantitative data for a brain-penetrating c-Abl inhibitor in neuronal protection studies. While specific data for this compound is being established, the data for INNO-406, another potent c-Abl inhibitor, provides a strong reference for expected efficacy.

Table 1: In Vivo Efficacy of a c-Abl Inhibitor (INNO-406) in a Parkinson's Disease Mouse Model

| Parameter | Treatment Group | Outcome | Reference |

| Dopaminergic Neuron Survival (Substantia Nigra) | MPTP + INNO-406 (10 mg/kg/i.p.) | Significant preservation of TH+ neurons compared to MPTP alone | [4] |

| Dopaminergic Terminal Density (Striatum) | MPTP + INNO-406 (10 mg/kg/i.p.) | Significant preservation of TH+ terminals compared to MPTP alone | [4] |

| Biochemical Markers (Striatum) | MPTP + INNO-406 (10 mg/kg/i.p.) | Significant decrease in phosphorylated c-Abl, phospho-parkin, and AIMP2 levels compared to MPTP alone | [4] |

Table 2: In Vitro Efficacy of a c-Abl Inhibitor (INNO-406) in a Neuronal Cell Line

| Cell Line | Toxin | Inhibitor Concentration | Outcome | Reference |

| SH-SY5Y Neuroblastoma | MPP+ (500 µM) | 0.5 µM | Prevention of MPP+-induced cytotoxicity | [4] |

| SH-SY5Y Neuroblastoma | MPP+ (500 µM) | 1.0 µM | Prevention of MPP+-induced cytotoxicity | [4] |

Signaling Pathways

c-Abl Signaling in Neurodegeneration

Caption: c-Abl signaling cascade in neurodegenerative processes.

Experimental Protocols

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol describes how to assess the protective effects of this compound against a neurotoxin in a human neuroblastoma cell line.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MPP+ (1-methyl-4-phenylpyridinium) or another suitable neurotoxin

-

96-well plates

-

Cell viability reagent (e.g., MTT, PrestoBlue)

-

Plate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) for 6 hours. Include a vehicle control (DMSO).

-

Toxin Exposure: Add the neurotoxin (e.g., 500 µM MPP+) to the wells, except for the untreated control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the results to the untreated control group and express cell viability as a percentage.

Western Blot Analysis of c-Abl Pathway Activation

This protocol is for detecting the phosphorylation status of c-Abl and its downstream targets.

Materials:

-

Treated cell lysates or brain tissue homogenates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-c-Abl, anti-c-Abl, anti-phospho-Parkin, anti-Parkin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or homogenize tissue in RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control like β-actin.

In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease

This protocol outlines an in vivo study to evaluate the neuroprotective effects of this compound.

Materials:

-

C57BL/6 mice

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

-

This compound

-

Saline

-

Perfusion solutions (saline, 4% paraformaldehyde)

-

Cryostat or microtome

-

Primary antibody (anti-Tyrosine Hydroxylase, TH)

-

Fluorescently labeled secondary antibody

-

Microscope for imaging

Procedure:

-

Animal Groups: Divide mice into four groups: (1) Saline control, (2) this compound alone, (3) MPTP + vehicle, (4) MPTP + this compound.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle daily for one week prior to and one week after MPTP treatment.

-

MPTP Induction: Induce dopaminergic neurodegeneration by administering MPTP (e.g., 4 doses of 20 mg/kg, i.p., every two hours).

-

Tissue Collection: One week after the final MPTP injection, perfuse the mice with saline followed by 4% paraformaldehyde. Dissect the brains and post-fix overnight.

-

Immunohistochemistry:

-

Cryoprotect the brains in sucrose solutions.

-

Section the substantia nigra and striatum using a cryostat.

-

Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons and terminals.

-

-

Quantification:

-

Use stereological methods to count the number of TH-positive neurons in the substantia nigra.

-

Measure the optical density of TH-positive fibers in the striatum.

-

-

Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow

Caption: Workflow for assessing the neuroprotective effects of this compound.

Conclusion

This compound represents a valuable tool for investigating the role of c-Abl in neuronal function and neurodegeneration. The protocols and information provided here offer a framework for researchers to explore the therapeutic potential of c-Abl inhibition in various models of neurological disorders. Careful experimental design and data analysis will be crucial in further elucidating the promise of this approach for neuronal protection.

References

- 1. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. c-Abl in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]

- 4. Neuroprotective Efficacy of a New Brain-Penetrating C-Abl Inhibitor in a Murine Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doaj.org [doaj.org]

- 6. Neuronal c-Abl activation leads to induction of cell cycle and interferon signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]